2-Methyl-7-phenyl-1,4-oxazepane
Description
Significance of Oxazepane Scaffolds within Heterocyclic Chemistry
Within the broad class of seven-membered heterocycles, the 1,4-oxazepane (B1358080) scaffold holds a privileged position in medicinal chemistry. nih.govresearchgate.net This structural motif is a key component in a variety of pharmacologically active compounds. The arrangement of the nitrogen and oxygen atoms in a 1,4-relationship imparts specific physicochemical properties that are favorable for drug design. researchgate.netresearchgate.net
Derivatives of the 1,4-oxazepane ring system have been investigated for a range of biological activities, including their potential as dopamine (B1211576) D4 receptor ligands, which could lead to antipsychotic drugs with fewer side effects. sigmaaldrich.com Furthermore, specific substitutions on the oxazepane ring, such as a phenyl group, have been shown to modulate biological activity profiles. The strategic placement of substituents is crucial, as the size of the oxazepane ring itself appears to be a determinant for affinity to biological targets. The development of chiral 6,7-trans-disubstituted-1,4-oxazepanes as peripherally selective noradrenaline reuptake inhibitors highlights the scaffold's potential in developing treatments for conditions like urinary incontinence. researchgate.net
Historical Context and Evolution of Research on Oxazepane Ring Systems
The exploration of oxazepane ring systems has evolved significantly over the years. Early research often focused on the synthesis and characterization of these seven-membered rings. More recently, the focus has shifted towards the development of stereoselective synthetic methods to access chiral 1,4-oxazepanes. nih.govresearchgate.net This is driven by the understanding that the stereochemistry of the substituents on the oxazepane ring is critical for their biological function.
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine is a notable advancement, providing a pathway to novel derivatives with two stereocenters. nih.gov The regioselectivity and stereoselectivity of these synthetic routes are highly dependent on the starting materials and reaction conditions. nih.gov The development of practical, large-scale syntheses for chiral 1,4-oxazepane scaffolds is a key area of ongoing research, as it enables the production of these complex molecules for further investigation and potential clinical use. researchgate.net
Rationale for Dedicated Investigation into the Chemistry of 2-Methyl-7-phenyl-1,4-oxazepane
While the broader 1,4-oxazepane scaffold has been the subject of considerable research, the specific compound This compound remains largely unexplored in dedicated scientific literature. Its chemical structure, featuring a methyl group at the 2-position and a phenyl group at the 7-position of the 1,4-oxazepane ring, presents a unique combination of substituents that warrants further investigation.
The presence of two chiral centers in this compound suggests the existence of multiple stereoisomers, each of which could exhibit distinct biological activities. The lack of detailed research on the synthesis, stereochemical resolution, and biological evaluation of these individual stereoisomers represents a significant gap in the current understanding of this compound.
A dedicated investigation into this compound would contribute valuable knowledge to the field of heterocyclic chemistry. The development of synthetic routes to access its stereoisomers in pure form would enable a thorough evaluation of their potential as novel therapeutic agents or as valuable building blocks in the synthesis of more complex molecules. The physicochemical properties of this compound, detailed in the table below, provide a foundation for such future research endeavors.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2138245-80-2 |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| Canonical SMILES | CC1OC(C2=CC=CC=C2)CCNC1 |
| InChI Key | RKSVBWXZLLTYES-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-7-phenyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-9-13-8-7-12(14-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSREWBLTAMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Formation of 2 Methyl 7 Phenyl 1,4 Oxazepane
Retrosynthetic Analysis and Strategic Disconnections for the 1,4-Oxazepane (B1358080) Ring System
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For the 1,4-oxazepane ring, several strategic disconnections can be envisioned. A common approach involves breaking the C-O and C-N bonds, leading back to a linear amino alcohol precursor. This strategy is fundamental to many synthetic routes.
Another key disconnection strategy involves the formation of the seven-membered ring through an intramolecular cyclization. This can be conceptualized by disconnecting one of the heteroatom-carbon bonds formed during the ring-closing step. For instance, a C-O bond disconnection might lead to a precursor containing a nitrogen-tethered alkene or alkyne and a hydroxyl group. organic-chemistry.org Similarly, a C-N bond disconnection could suggest a precursor with an oxygen-tethered amine and a suitable electrophilic carbon.
The presence of the methyl and phenyl substituents at the 2- and 7-positions, respectively, adds another layer to the retrosynthetic analysis. These substituents must be introduced either in the starting materials or during the synthetic sequence, and their stereochemistry must be controlled, especially in the synthesis of specific stereoisomers. The analysis must also consider the potential for ring-opening and rearrangement reactions, which can be prevalent in medium-sized rings. researchgate.net
Development and Optimization of Novel Synthetic Pathways
The synthesis of 1,4-oxazepanes has been an area of active research, leading to the development of various synthetic pathways. dntb.gov.ua These methods often involve intramolecular cyclization as a key step. rsc.org
Ring-Closing Strategies (e.g., Cycloaddition Reactions, Intramolecular Cyclization)
Intramolecular cyclization is a powerful strategy for the formation of the 1,4-oxazepane ring. A variety of precursors and reaction conditions have been explored to achieve this transformation efficiently.
One notable method involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenols. organic-chemistry.org This reaction, often mediated by a Lewis acid such as boron trifluoride etherate, proceeds through the formation of a carbocation followed by nucleophilic attack by the tethered hydroxyl group to form the seven-membered ring. organic-chemistry.org Another approach utilizes the intramolecular cyclization of N-propargylic β-enaminones, which can be catalyzed by gold compounds to yield 1,4-oxazepine (B8637140) derivatives. acs.orgresearchgate.net These can then be reduced to the saturated 1,4-oxazepane ring system.
Intramolecular cyclization can also be achieved through the treatment of diols with methanesulfonyl chloride in pyridine, which leads to the formation of acs.orgnih.govoxazepane compounds in a single step. researchgate.net Gold(I)-catalyzed intramolecular cycloisomerization of alcohol-tethered vinylidenecyclopropanes has also been developed to afford functionalized oxazepane derivatives. rsc.org
Cycloaddition reactions represent another important class of ring-forming strategies. For instance, [3+4] annulation of aza-oxyallyl cations with amphoteric compounds can be used to construct 1,4-oxazepan-3-ones. acs.org Additionally, [2+5] cycloaddition reactions of anhydrides with imine derivatives have been employed to synthesize 1,3-oxazepine-4,7-diones, which are structurally related to the 1,4-oxazepane core. uokerbala.edu.iqtsijournals.com
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of chiral 1,4-oxazepanes is of significant interest due to the potential for stereoisomers to exhibit different biological activities. Several stereoselective and enantioselective methods have been developed to address this challenge.
One approach involves the use of chiral starting materials derived from natural sources, such as amino acids. For example, chiral 1,4-oxazepane-5-carboxylic acids have been prepared from polymer-supported homoserine. rsc.orgrsc.org This method allows for the introduction of stereocenters at specific positions in the oxazepane ring. rsc.orgrsc.org
Asymmetric catalysis has also been employed to achieve enantioselective synthesis. Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.govacs.org These can serve as precursors to chiral 1,4-oxazepanes. Furthermore, gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones has been achieved from chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. nih.govresearchmap.jp
Catalytic hydrogenation of nitro groups in precursors can facilitate the separation of diastereomers, allowing for the isolation of single isomers. nih.govrsc.org The stereochemistry of the final products is often determined through detailed NMR analysis, including 1H-1H coupling constants and NOE correlations. rsc.org
Atom Economy and Green Chemistry Principles in Oxazepane Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of 1,4-oxazepane synthesis, this involves maximizing atom economy, minimizing waste, and using less hazardous reagents.
One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of workup and purification steps, thereby saving time, energy, and solvents. For example, a one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.govfrontiersin.org This method forms multiple bonds and two heterocyclic rings in a single operation. nih.gov
The use of ultrasound has been shown to promote the synthesis of dibenzo[b,f] acs.orgnih.govoxazepine derivatives in a clean and energy-efficient manner. ajgreenchem.com This method is often catalyst-free and proceeds at lower temperatures compared to conventional heating. ajgreenchem.com
Furthermore, the development of catalytic methods, especially those using earth-abundant and non-toxic metals, contributes to greener synthesis. For instance, the use of copper catalysts in azide-alkyne cycloaddition reactions is a mild and efficient method for constructing heterocyclic systems. The intramolecular nitrogen insertion of oxime esters has also been presented as a green strategy for synthesizing aminated N-heterocycles, including dibenzo[b,f] acs.orgnih.govoxazepane derivatives, by avoiding halogenated precursors and organometallic reagents. rsc.org
Exploration of Precursor Reactivity and Functional Group Compatibility
The success of a synthetic route to 2-Methyl-7-phenyl-1,4-oxazepane is highly dependent on the reactivity of the chosen precursors and the compatibility of various functional groups present in the molecules.
The reactivity of precursors can be influenced by electronic and steric factors. For example, in the intramolecular hydroalkoxylation of alkenols, substrates with electron-withdrawing groups tend to give better yields, while those with electron-donating groups may lead to decomposition. organic-chemistry.org The substitution pattern on the aromatic rings of precursors can also affect the regioselectivity and stereoselectivity of cyclization reactions. rsc.org
Functional group compatibility is a critical consideration, as many reactions require specific protecting groups to prevent unwanted side reactions. For instance, in syntheses involving strong bases or nucleophiles, hydroxyl and amino groups often need to be protected. The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable later in the sequence. The use of polymer-supported synthesis can facilitate purification by allowing for the easy removal of excess reagents and by-products through filtration. rsc.orgrsc.org
The carbonyl chloride functional group, for example, is sensitive to hydrolysis and requires anhydrous conditions for its synthesis and subsequent reactions. vulcanchem.com The development of synthetic methods with broad functional group tolerance is a key objective, as it allows for the synthesis of a wider range of derivatives without the need for extensive protecting group manipulations. researchgate.net
Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in the synthesis of 1,4-oxazepanes, often leading to increased reaction efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, including Lewis acids, Brønsted acids, and transition metals, have been employed.
Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂) and scandium triflate (Sc(OTf)₃), are effective in promoting intramolecular cyclization reactions. organic-chemistry.orgresearchgate.net BF₃·OEt₂ has been shown to be a superior catalyst for the intramolecular hydroalkoxylation of nitrogen-tethered alkenols compared to other Lewis and Brønsted acids. organic-chemistry.org Sc(OTf)₃ has been identified as an efficient catalyst for the ring closure of epoxyamides to form 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net
Brønsted acids can also be utilized. For example, a catalyst-free method for synthesizing benzo acs.orgnih.govoxazepane derivatives has been reported where acidic additives trigger a cascade cyclization. nih.gov Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have proven to be highly effective in enantioselective syntheses. nih.govacs.org
Transition metal catalysts , particularly those based on gold and copper, have found widespread use. Gold(I) catalysts are effective in the intramolecular cyclization of N-propargylic β-enaminones and alcohol-tethered vinylidenecyclopropanes. acs.orgrsc.org Gold(I) complexes, in conjunction with a copper(II) co-catalyst, have also been used for the synthesis of optically active 1,4-oxazepan-7-ones. nih.gov Copper catalysts are well-known for their utility in azide-alkyne cycloaddition reactions, which can be a key step in the construction of heterocyclic systems.
The choice of catalyst can significantly influence the outcome of a reaction. For instance, in the enantioselective desymmetrization of 3-substituted oxetanes, the steric and electronic properties of the chiral phosphoric acid catalyst have a profound effect on both the yield and enantioselectivity of the product. acs.org
Table of Catalytic Systems in 1,4-Oxazepane Synthesis
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Intramolecular hydroalkoxylation | 1,4-Oxazepanes | organic-chemistry.org |
| Scandium triflate (Sc(OTf)₃) | Intramolecular cyclization of epoxyamides | 6-Hydroxy-7-phenyl-1,4-oxazepan-5-ones | researchgate.net |
| SPINOL-derived chiral phosphoric acid | Enantioselective desymmetrization | Chiral 1,4-benzoxazepines | nih.govacs.org |
| Gold(I) catalysts (e.g., Ph₃PAuCl) | Intramolecular cyclization | 1,4-Oxazepine derivatives | acs.orgnih.gov |
| Copper(I) catalysts | Azide-alkyne cycloaddition | Heterocyclic systems | |
| Palladium on carbon (Pd/C) | Catalytic hydrogenation | Saturated heterocycles | rsc.org |
| Platinum(IV) oxide (PtO₂) | Catalytic hydrogenation | Saturated heterocycles | nih.gov |
| Zinc chloride (ZnCl₂) | Intramolecular cyclization | 2-Methylene-2,3-dihydro-1,4-oxazepines | researchgate.net |
| Indium(III) chloride (InCl₃) | Two-component reaction | Fused 1,4-oxazepinoquinoxalines | researchgate.net |
Chemical Reactivity and Derivatization Strategies of 2 Methyl 7 Phenyl 1,4 Oxazepane
Functional Group Transformations on the Oxazepane Core and Phenyl Substituent
The 2-methyl-7-phenyl-1,4-oxazepane molecule offers several sites for functional group transformations. The secondary amine within the oxazepane core is a key reactive center, serving as a nucleophile and a site for substitution. The phenyl ring provides a platform for electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.
On the Oxazepane Core: The nitrogen atom of the 1,4-oxazepane (B1358080) ring is a versatile handle for derivatization. Standard transformations include:
N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or subjected to reductive amination. N-arylation can be achieved via transition metal-catalyzed methods like the Buchwald-Hartwig amination, forming a C-N bond with aryl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides, a common strategy to introduce carbonyl functionalities.
N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and steric profile of the nitrogen atom.
Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group, which can be useful in multi-step syntheses to prevent unwanted side reactions. However, in some heterocyclic systems, the introduction of a Boc group can reduce the nucleophilicity of the amine moiety, potentially hindering subsequent reactions acs.org.
On the Phenyl Substituent: The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry wikipedia.org. The existing oxazepane moiety, connected via a C-C bond, acts as a directing group. As an alkyl-type substituent, it is generally considered an activating group that directs incoming electrophiles to the ortho and para positions libretexts.orglibretexts.org.
Key transformations include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogens (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using an appropriate alkyl or acyl halide and a strong Lewis acid catalyst like AlCl₃ wikipedia.org.
The regioselectivity of these reactions is determined by the electronic and steric effects of the oxazepane substituent libretexts.org.
Table 1: Potential Functional Group Transformations
| Reaction Type | Reagents & Conditions | Target Site | Potential Product |
|---|---|---|---|
| N-Alkylation | R-X, Base | Oxazepane Nitrogen | N-Alkyl-2-methyl-7-phenyl-1,4-oxazepane |
| N-Acylation | RCOCl, Base | Oxazepane Nitrogen | N-Acyl-2-methyl-7-phenyl-1,4-oxazepane |
| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | 2-Methyl-7-(nitro-phenyl)-1,4-oxazepane |
| Halogenation | X₂, FeX₃ (X=Cl, Br) | Phenyl Ring | 2-Methyl-7-(halo-phenyl)-1,4-oxazepane |
Ring-Opening and Ring-Contraction Reaction Pathways
The seven-membered 1,4-oxazepane ring, while more stable than smaller strained heterocycles like oxetanes or azetidines, can undergo ring-opening reactions under specific conditions. These reactions typically involve the cleavage of the C–O or C–N bonds within the heterocyclic core.
Ring-Opening Pathways:
Reductive Cleavage: The ether linkage (C–O–C) may be susceptible to cleavage using strong reducing agents or specific catalytic systems. For instance, studies on related heterocyclic systems have shown that activation of the nitrogen, perhaps through conversion to a quaternary ammonium (B1175870) salt, can make the ring more prone to nucleophilic attack and subsequent opening mdpi.com. In related azetidine-fused benzodiazepine (B76468) systems, ring-opening is facilitated by converting the azetidine (B1206935) nitrogen into a more reactive quaternary ammonium salt, which is then opened by various nucleophiles mdpi.com.
Acid-Catalyzed Opening: Strong acids can protonate the heteroatoms, activating the ring towards nucleophilic attack, which can lead to cleavage. The specific outcome would depend on the reaction conditions and the nucleophile employed. Research on the alkaline-induced opening of other heterocyclic rings, such as the imidazole (B134444) ring in 7-methylguanosine, demonstrates that pH can be a critical factor in initiating ring cleavage nih.gov.
Ring-Contraction Pathways: Ring-contraction reactions of seven-membered rings are less common than expansions but can be synthetically useful for accessing five- or six-membered heterocyclic structures. Such transformations often proceed through rearrangement mechanisms, such as variations of the Favorskii or Wolff rearrangements, if appropriate functional groups (e.g., α-halo ketones) are present on the ring. For this compound, this would require prior oxidation of the ring to introduce the necessary functionalities.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution: As detailed in section 4.1, the primary site for electrophilic substitution is the phenyl ring. The mechanism proceeds via the attack of an electrophile (E⁺) on the aromatic π-system, forming a resonance-stabilized carbocation intermediate known as a sigma complex masterorganicchemistry.comkhanacademy.org. The subsequent loss of a proton restores aromaticity, resulting in substitution masterorganicchemistry.com. The oxazepane substituent is expected to be an ortho, para-director, meaning substitution will preferentially occur at the carbons ortho and para to the point of attachment libretexts.org. The reactivity of the ring is enhanced by electron-donating groups and reduced by electron-withdrawing groups libretexts.org.
Nucleophilic Substitution: The 1,4-oxazepane scaffold itself can participate in nucleophilic reactions.
The Nitrogen Atom as a Nucleophile: The secondary amine is inherently nucleophilic and can attack a wide range of electrophiles, as seen in N-alkylation and N-acylation reactions. Its nucleophilicity can be influenced by the substituents on the ring.
Substitution at Ring Carbons: Nucleophilic substitution at the carbon atoms of the oxazepane ring is generally difficult without an activating group. However, if a leaving group were introduced at a position alpha to the nitrogen or oxygen, SN2-type reactions could be envisioned. In some heterocyclic systems, intramolecular nucleophilic attack is a key step in ring formation, highlighting the potential for nucleophilic reactions within the scaffold rsc.org.
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds nih.gov. For this compound, these methods can be applied to both the N-H bond of the oxazepane and the C-H bonds of the phenyl ring.
Buchwald-Hartwig Amination: The secondary amine of the oxazepane ring can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. This reaction is a premier method for forming aryl-amine bonds and would allow for the synthesis of N-aryl derivatives.
Suzuki-Miyaura Coupling: If the phenyl ring is first halogenated (e.g., via electrophilic aromatic substitution), the resulting aryl halide can be coupled with a variety of boronic acids or esters in a palladium-catalyzed Suzuki-Miyaura reaction. This would enable the formation of a biaryl structure, linking the phenyl group to another aromatic or heteroaromatic ring mdpi.com.
Sonogashira and Heck Couplings: Similarly, a halogenated phenyl derivative could undergo palladium-catalyzed Sonogashira coupling with terminal alkynes or Heck coupling with alkenes to introduce carbon-carbon triple or double bonds, respectively mdpi.com.
Direct C-H Arylation: Modern methods allow for the direct coupling of C-H bonds with coupling partners, bypassing the need for pre-functionalization (e.g., halogenation) acs.org. The phenyl ring of the title compound could potentially be functionalized via palladium-catalyzed direct arylation, although controlling regioselectivity can be a challenge.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations rsc.org.
Table 2: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Substrate Moiety | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig | Oxazepane N-H | Aryl Halide | Pd Catalyst + Ligand | C(aryl)-N |
| Suzuki-Miyaura | Phenyl-Halide | Boronic Acid | Pd Catalyst + Base | C(aryl)-C(aryl) |
| Sonogashira | Phenyl-Halide | Terminal Alkyne | Pd/Cu Catalyst + Base | C(aryl)-C(alkynyl) |
| Heck | Phenyl-Halide | Alkene | Pd Catalyst + Base | C(aryl)-C(alkenyl) |
Synthesis of Analogs and Congeners to Explore Structure-Reactivity Relationships
The synthesis of analogs and congeners is a cornerstone of medicinal chemistry and materials science, used to establish structure-activity relationships (SAR) and structure-property relationships nih.govnih.govmdpi.com. For this compound, a systematic exploration would involve modifying its three main components: the phenyl ring, the methyl group at position C2, and the nitrogen at position 4.
Strategies for Analog Synthesis:
Varying the Phenyl Substituent: A library of analogs can be created by introducing different functional groups at the ortho, meta, and para positions of the phenyl ring. This can be achieved either by starting with appropriately substituted phenyl-containing precursors or by post-synthesis modification of the phenyl ring using the reactions described in section 4.3 and 4.4. Studies on related 1,4-oxazepane derivatives have shown that electron-donating or electron-withdrawing groups on the phenyl ring can influence reaction outcomes and stereoselectivity rsc.orgrsc.org.
Modification at the C2 Position: The methyl group could be replaced with other alkyl or functionalized groups. This would require a synthetic route that allows for the introduction of different substituents at this position, likely starting from different amino alcohol precursors.
Derivatization of the Nitrogen Atom: As discussed in section 4.1, the secondary amine is readily functionalized. A range of alkyl, acyl, and aryl groups can be installed to probe the steric and electronic requirements around the nitrogen atom. Research on related benzoxazepine derivatives has explored a wide variety of N-substituents to optimize biological activity nih.gov.
These synthetic efforts would generate a collection of related molecules, allowing for a systematic investigation of how structural changes impact the compound's chemical reactivity and other properties.
Theoretical and Computational Investigations of 2 Methyl 7 Phenyl 1,4 Oxazepane
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-7-phenyl-1,4-oxazepane. These methods provide a detailed picture of the molecule's electronic structure, preferred three-dimensional arrangement (geometry), and the various shapes it can adopt (conformations).
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. oatext.commdpi.com For organic molecules like this compound, DFT methods, such as B3LYP and B3PW91, are employed to optimize the molecular geometry and predict various properties. epstem.netespublisher.com These calculations help determine bond lengths, bond angles, and dihedral angles of the most stable conformation.
DFT calculations are also crucial for understanding the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound. espublisher.com For instance, a larger HOMO-LUMO gap generally indicates higher stability. espublisher.com The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. mdpi.com
Furthermore, DFT can be used to calculate Mulliken atomic charges, which describe the partial charges on each atom in the molecule, and to generate Molecular Electrostatic Potential (MEP) maps. mdpi.comnrel.gov MEP maps visualize the electron density distribution and are useful for identifying regions prone to electrophilic or nucleophilic attack. mdpi.com
Below is a table summarizing typical ground state properties of a substituted oxazepine derivative calculated using DFT.
| Property | Calculated Value | Method |
| Total Energy | Varies | B3LYP/6-311G |
| HOMO Energy | Varies | B3LYP/6-311G |
| LUMO Energy | Varies | B3LYP/6-311G |
| HOMO-LUMO Gap | ~2.88 - 4.01 eV espublisher.com | B3LYP/6-311G |
| Dipole Moment | Varies | B3LYP/6-311G** |
| Note: Specific values for this compound would require dedicated calculations. |
Ab Initio Molecular Orbital Methods for Reaction Pathway Prediction
Ab initio molecular orbital methods, which are based on first principles without empirical parameters, are powerful tools for predicting reaction pathways. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide accurate descriptions of potential energy surfaces, enabling the identification of transition states and the calculation of activation energies for chemical reactions. oatext.com
For this compound, these methods can be used to explore various synthetic routes and predict the feasibility of different reaction mechanisms. By mapping the energy landscape of a reaction, researchers can identify the most likely pathway and the structure of the transition state, which is crucial for understanding reaction kinetics and selectivity. For example, in asymmetric synthesis, these calculations can help predict which enantiomer will be preferentially formed. acs.org
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical methods provide high accuracy for small to medium-sized molecules, they can be computationally expensive for exploring the vast conformational space of flexible molecules like this compound. wikipedia.org Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for this purpose. wikipedia.orgjussieu.fr
Molecular mechanics employs classical mechanics and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org This allows for rapid energy minimization and the identification of low-energy conformations. wikipedia.org Different force fields, such as MMFF94, can be used for this purpose. nih.gov
Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the molecule over time. jussieu.fr This provides a dynamic picture of the molecule's behavior, allowing for the exploration of its conformational landscape and the study of its flexibility. MD simulations can reveal how the oxazepane ring and its substituents move and interact with each other, providing insights into the molecule's dynamic properties in different environments, such as in solution. researchgate.net Conformational analyses of related heterocyclic systems, like silacyclohexanes, have shown that the conformational preferences can be significantly different from their all-carbon analogs due to factors like steric and electronic effects. semanticscholar.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and properties. espublisher.comuantwerpen.be
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. oatext.commdpi.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to confirm the presence of specific functional groups and to assign the observed vibrational modes. oatext.commdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. epstem.net Comparing these calculated chemical shifts with experimental NMR data is a powerful way to confirm the proposed molecular structure and stereochemistry. epstem.netmdpi.com Discrepancies between calculated and experimental spectra can point to the presence of different conformers or the need to refine the computational model.
The following table shows an example of how theoretical and experimental NMR data can be correlated.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Correlation (R²) |
| ¹³C | Varies | Varies | >0.99 epstem.net |
| ¹H | Varies | Varies | >0.84 epstem.net |
| Note: The correlation values are illustrative and depend on the specific computational method and basis set used. |
Computational Studies on Reaction Mechanisms, Transition States, and Selectivity
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify key intermediates, transition states, and determine the factors that control the reaction's outcome, including its rate and selectivity. mdpi.comresearchgate.net
DFT is a common tool for these studies, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. acs.orgfrontiersin.org This information is used to construct a potential energy profile for the reaction, which provides a quantitative understanding of the reaction mechanism. For instance, in a multi-step synthesis, computational studies can help to understand the role of catalysts and to explain the observed stereoselectivity. acs.org A possible mechanism for the formation of related oxazepine-quinazolinone bis-heterocyclic scaffolds involves a Ugi three-component reaction followed by an intramolecular cyclization. researchgate.net
In Silico Screening for Interactions with Molecular Scaffolds (excluding biological/clinical targets)
In silico screening methods are used to computationally evaluate the interactions of a molecule with a variety of other molecular structures or scaffolds. While often used in drug discovery to screen for interactions with biological targets, these methods can also be applied to explore non-biological interactions, for example, in materials science or catalysis.
For this compound, in silico screening could be used to assess its potential to interact with different molecular scaffolds to form host-guest complexes, self-assembled monolayers, or to act as a ligand for a metal catalyst. Techniques like molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be employed for this purpose. acs.org By screening a virtual library of scaffolds, it is possible to identify promising candidates for further experimental investigation. This approach can accelerate the discovery of new applications for this compound and its derivatives. For instance, studies on related benzo[f] researchgate.netoxazepine derivatives have utilized scaffold hopping techniques to identify new compounds with desired properties. researchgate.net
Future Research Directions and Outstanding Challenges in 2 Methyl 7 Phenyl 1,4 Oxazepane Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A primary challenge in the study of 2-Methyl-7-phenyl-1,4-oxazepane is the development of synthetic routes that are not only efficient in terms of yield but also sustainable and scalable. Current strategies for constructing the 1,4-oxazepane (B1358080) ring often rely on intramolecular cyclization, multicomponent reactions, or rearrangements, each with its own set of advantages and limitations. nih.govfrontiersin.org
Future research should focus on adapting and refining these methods for the specific target molecule. For instance, gold(I)-catalyzed intramolecular cyclization of alcohol- or amine-tethered vinylidenecyclopropanes has emerged as a powerful method for creating oxazepanes under mild conditions with broad functional group tolerance. rsc.org A key research direction would be the design of a suitable vinylidenecyclopropane precursor that, upon cyclization, yields the desired 2-methyl and 7-phenyl substitution pattern. Similarly, palladium-catalyzed processes, such as the allylic C-H activation of olefins, could offer a direct route to functionalized oxazepanes. researchgate.net
A significant opportunity lies in the development of novel one-pot or tandem reactions that can construct the core and install the required substituents in a single, streamlined process, thereby improving step- and atom-economy. rsc.org The scalability of any new synthetic route is a critical factor, necessitating the avoidance of expensive reagents, cryogenic conditions, and laborious purification methods.
| Synthetic Strategy | General Description | Potential Advantages for Target Molecule | Key Challenges | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization | Intramolecular reaction of amine-tethered vinylidenecyclopropanes. | Mild conditions, high functional group tolerance. | Synthesis of the specific precursor; controlling regioselectivity. | rsc.org |
| Reductive Amination/Cyclization | Sequential or one-pot reaction involving a keto-ether precursor and a suitable amine source. | Utilizes readily available starting materials. | Achieving high yields and avoiding side reactions. | nih.gov |
| Multicomponent Reactions (MCRs) | Convergent synthesis from three or more starting materials in one pot. | High step-economy and rapid library generation. | Identifying a suitable MCR that yields the 1,4-oxazepane core instead of fused systems. | frontiersin.org |
| Ring-Closing Metathesis (RCM) | Formation of the seven-membered ring from a diene precursor. | Well-established and reliable for ring formation. | Synthesis of the diene precursor with correct stereocenters. | researchgate.net |
Investigation of Undiscovered Reactivity Patterns and Unique Transformations
The reactivity of the this compound scaffold is largely unexplored. The interplay between the electron-donating nitrogen, the ether oxygen, the chiral center at C2, and the potentially chiral center at C7 could lead to novel reactivity. The phenyl group at C7 may influence the ring's conformation and the electronic properties of the adjacent C-H bonds, while the methyl group at C2 provides a steric and electronic handle.
Future work should aim to map the reactivity of this specific heterocycle. This includes exploring:
Ring Stability and Rearrangements: Investigating the stability of the ring under various conditions (acidic, basic, thermal) to understand its propensity for rearrangement, as has been noted in related benzoxazepine systems. researchgate.net
Functionalization: Developing methods to selectively functionalize the oxazepane ring, particularly at the nitrogen atom or at positions on the carbon backbone, without compromising the ring's integrity. The reactivity of N-sulfonylated oxazepanes towards nucleophiles suggests that the nitrogen atom is a key site for derivatization.
Ring-Opening Reactions: Studying controlled ring-opening reactions to generate functionalized amino alcohol derivatives, which are valuable synthetic intermediates.
Advancements in Stereocontrol Methodologies for Complex Oxazepane Architectures
The presence of at least two stereocenters (at C2 and C7) in this compound makes stereocontrol a paramount challenge. The development of asymmetric syntheses to access single enantiomers or diastereomers is crucial for any potential application in fields where chirality is critical.
Promising research avenues include:
Chiral Catalyst-Mediated Cyclizations: The use of chiral Brønsted acids or transition metal catalysts could enable enantioselective ring-closing reactions. acs.orgsemanticscholar.org For example, adapting the enantioselective desymmetrization of substituted oxetanes for the synthesis of non-benzo-fused oxazepanes is a compelling goal. acs.org
Substrate-Controlled Synthesis: Employing chiral starting materials, such as enantiopure amino alcohols or epoxides, can transfer stereochemical information to the final product. The synthesis of enantiopure 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones from chiral precursors demonstrates the viability of this approach for controlling the stereocenter at the 7-position. researchgate.net A key challenge will be to combine this with control at the 2-position.
Diastereoselective Reductions: For syntheses that proceed via an intermediate with a C=N or C=O bond within the ring, the development of highly diastereoselective reduction methods will be essential to control the formation of the final stereocenters.
| Methodology | Principle | Reported Application (Related Structures) | Applicability to Target Molecule | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid Catalysis | Enantioselective desymmetrization of a prochiral substrate. | Synthesis of chiral 1,4-benzoxazepines from 3-substituted oxetanes. | Potentially high, but requires development for non-benzo systems. | acs.orgsemanticscholar.org |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from homoserine. | Highly applicable; requires sourcing of appropriate chiral precursors. | nih.govrsc.org |
| Substrate-Controlled Diastereoselection | An existing stereocenter directs the formation of a new one. | Ring closure of epoxyamides to form (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. | Excellent potential for controlling relative stereochemistry. | researchgate.net |
Integration of this compound into Multidisciplinary Research Paradigms
Beyond fundamental synthetic chemistry, a major direction for future research is to integrate the this compound scaffold into broader scientific disciplines. Given that 1,4-oxazepane derivatives are considered privileged structures in medicinal chemistry and have potential uses in materials science and agrochemicals, the target molecule represents a valuable building block. rsc.orgresearchgate.net
Future research should focus on:
Catalysis: Designing and synthesizing chiral ligands based on the this compound framework for use in asymmetric catalysis. The defined stereochemistry and the presence of nitrogen and oxygen donor atoms make it an attractive candidate for a ligand scaffold.
Materials Science: Incorporating the rigid, chiral oxazepane unit into polymers or supramolecular assemblies to create materials with unique optical, physical, or recognition properties.
Chemical Biology: Using the scaffold as a starting point for the development of molecular probes to study biological processes, leveraging its specific three-dimensional structure.
Addressing Green Chemistry Principles and Environmental Impact in Synthesis and Application
Aligning the chemistry of this compound with the principles of green chemistry is not just a challenge but a responsibility. rasayanjournal.co.in Future synthetic strategies must prioritize sustainability by minimizing waste, avoiding hazardous substances, and maximizing energy efficiency.
Key areas for development include:
Catalytic versus Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals or metal-free organocatalysts. nih.gov
Benign Solvents: Developing synthetic protocols that operate in green solvents like water, ethanol, or supercritical CO₂, or under solvent-free conditions. acs.orgnih.gov
Atom Economy: Favoring reaction types such as additions and multicomponent reactions that incorporate a majority of the atoms from the reactants into the final product. frontiersin.org A recent strategy for synthesizing N-heterocycles via the rearrangement of ketoxime esters exemplifies this by avoiding halogenated compounds and organometallic reagents, thereby improving atom efficiency. rsc.org
Lifecycle Assessment: Evaluating the environmental impact of the entire lifecycle of the synthesis and application of this compound, from the sourcing of raw materials to the ultimate fate of the compound and its byproducts.
By systematically addressing these challenges and exploring the proposed research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-7-phenyl-1,4-oxazepane, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including ring formation and functionalization. For example, cyclocondensation of amine and carbonyl precursors under acidic or basic conditions is a common approach. Key steps may include nucleophilic substitution at the nitrogen or oxygen atoms of the oxazepane ring. Reagents like alkyl halides or acyl chlorides are used for substitutions, while oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) modify functional groups . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield and selectivity. For instance, elevated temperatures may accelerate ring closure but risk side reactions.
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
Advanced spectroscopic techniques are essential:
- NMR : ¹H and ¹³C NMR distinguish substituent positions on the oxazepane ring. For example, deshielding effects on the methyl group (C2) and phenyl ring (C7) provide spatial context .
- X-ray crystallography : Resolves absolute configuration, particularly if chiral centers exist due to the methyl or phenyl substituents .
- HPLC-MS : Validates purity and molecular weight, especially when synthesizing derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. To address this:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing phenyl with thiophene) to isolate bioactive motifs .
- Cross-validation : Replicate assays in multiple models (e.g., in vitro enzyme inhibition vs. cell-based viability assays) .
- Computational docking : Compare binding affinities of derivatives to target proteins (e.g., kinases or GPCRs) using molecular dynamics simulations .
Q. How can the reactivity of the oxazepane ring be leveraged for selective functionalization in drug design?
The nitrogen and oxygen atoms in the ring enable site-specific modifications:
- N-functionalization : Use electrophiles (e.g., acyl chlorides) to introduce amide or sulfonamide groups, enhancing solubility or target affinity .
- O-functionalization : Alkylation or oxidation of the oxygen atom alters ring strain and electronic properties, impacting metabolic stability .
- Phenyl group tuning : Introduce electron-withdrawing/donating groups (e.g., fluorine or methoxy) to modulate π-π stacking interactions with biological targets .
Q. What experimental design principles optimize catalytic asymmetric synthesis of this compound?
Asymmetric catalysis requires:
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Rh) to induce enantioselectivity during ring formation .
- Design of Experiments (DoE) : Vary parameters like catalyst loading, solvent polarity, and pressure to maximize enantiomeric excess (ee) and minimize racemization .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate intermediates with desired stereochemistry .
Methodological Challenges and Solutions
Q. How do steric effects from the 7-phenyl group influence reaction pathways in derivatization?
The bulky phenyl group at C7 can:
- Hinder nucleophilic attack : Reduce substitution rates at adjacent positions, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Direct regioselectivity : Favor functionalization at less hindered sites (e.g., C2 methyl group) in cross-coupling reactions .
- Impact crystallization : Adjust solvent systems (e.g., mixed EtOH/H₂O) to improve crystal quality for X-ray analysis .
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- Accelerated stability testing : Expose the compound to heat, light, or humidity and analyze degradation via:
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., ring-opened amines or ketones) .
- TGA-DSC : Monitor thermal decomposition profiles to predict shelf-life .
- Forced degradation : Use radical initiators (e.g., AIBN) to simulate oxidative stress and validate analytical methods .
Emerging Research Directions
Q. Can computational models predict the pharmacokinetic properties of this compound derivatives?
Yes, tools like ADMET predictors and QSAR models estimate:
- Lipophilicity (LogP) : Influenced by the phenyl and methyl groups, impacting membrane permeability .
- Metabolic sites : CYP450 enzymes may oxidize the oxazepane ring or phenyl group; docking studies identify vulnerable positions .
- Toxicity alerts : Structural alerts (e.g., reactive metabolites) are flagged using software like Derek Nexus .
Q. How does the compound’s conformational flexibility affect its biological target engagement?
The seven-membered oxazepane ring adopts multiple conformations:
- Ring puckering : Analyzed via NMR coupling constants or DFT calculations to determine dominant conformers in solution .
- Bioactivity correlation : Rigid analogs (e.g., fused-ring derivatives) may exhibit higher potency but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
